1S/C9H10O3/c10-7-2-3-8-9 (6-7)12-5-1-4-11-8/h2-3,6,10H,1,4-5H2
. This indicates the molecular structure of the compound.
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol is a chemical compound with the molecular formula and a molecular weight of approximately 166.18 g/mol. It is classified under the category of benzodioxepins, which are derivatives of dioxepins featuring a fused benzene ring. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry.
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol is classified as an organic compound and falls under the broader category of heterocyclic compounds due to its unique structural features. It is also categorized as a phenolic compound due to the presence of a hydroxyl group attached to the benzene ring.
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol can be achieved through several methods:
The synthesis typically requires specific reagents such as reducing agents (e.g., lithium aluminum hydride) and catalysts to facilitate the cyclization process. The reaction conditions (temperature, solvent) must be optimized to achieve high yields and purity.
The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol features a dioxepin ring fused with a benzene ring. The presence of a hydroxyl group at position 7 contributes to its reactivity and potential biological activity.
Key structural data includes:
FVLCICVRAPEYNX-UHFFFAOYSA-N
C1COC2=C(C=C(C=C2)O)OC1
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol can participate in various chemical reactions:
These reactions often require specific conditions such as acidic or basic environments to facilitate the desired transformations effectively.
Further studies are needed to elucidate the precise mechanisms and biological pathways influenced by this compound.
Key physical properties include:
Relevant chemical properties include:
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol has various scientific uses:
Thorpe cyclization, involving intramolecular nucleophilic attack, is a classical method for constructing the 1,5-benzodioxepin core. This approach typically starts with ortho-substituted phenolic precursors featuring flexible alkyl chains terminating in electrophilic sites (e.g., halides). For 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, synthesis begins with 2-allyloxy phenols or analogous structures. Under basic conditions (e.g., potassium carbonate in dimethylformamide), the phenolic oxygen attacks the terminal carbon of an alkyl halide, forming the seven-membered dioxepin ring through nucleophilic substitution. This method is efficient for generating the benzodioxepin skeleton but often requires high dilution to suppress polymerization byproducts [3] [7].
A critical variant employs ortho-hydroxycinnamates, where intramolecular aldol-type condensation yields the dioxepinone intermediate. Subsequent reduction steps generate the saturated 3,4-dihydro structure. For example, 7-substituted derivatives like the fragrance compound 7-methyl-2H-1,5-benzodioxepin-3(4H)-one ("Calone") are synthesized via Dieckmann condensation of diester precursors derived from substituted resorcinol derivatives, followed by decarboxylation [3]. Yield optimization remains challenging due to competing oligomerization and the sensitivity of the seven-membered ring to hydrolytic cleavage during workup.
Friedel-Crafts alkylation offers a direct route to functionalize the benzodioxepin core at the para-position relative to the ether oxygen, crucial for accessing 7-substituted derivatives like 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. This electrophilic aromatic substitution leverages the inherent electron-rich nature of the benzodioxepin aromatic ring. Key strategies include:
Table 1: Comparison of Friedel-Crafts Approaches for 7-Substituted Benzodioxepins
Approach | Electrophile | Catalyst | Key Advantage | Key Limitation | Typical Yield Range |
---|---|---|---|---|---|
Direct Alkylation | Alkene/Alkyl Halide | H2SO4, AlCl3 | Direct C-C bond formation | Overalkylation, rearrangements, poor regioselectivity | 30-50% |
Acylation-Reduction | Acyl Chloride/Anhydride | AlCl3 | No rearrangements, better regioselectivity | Multiple steps (acylation + reduction required) | 60-75% (overall) |
Ring-closing metathesis (RCM) using ruthenium carbene catalysts presents a modern, convergent strategy for constructing the oxepine ring of benzodioxepins. This method is particularly valuable for generating unsaturated precursors or complex analogues. The synthesis requires appropriately di-olefinic precursors, such as those derived from ortho-allyloxy cinnamyl alcohols or ortho-(allyloxy)styryl derivatives.
For example, a precursor like 2-(allyloxy)-4-(prop-2-en-1-yl)phenol undergoes RCM upon treatment with second-generation Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II). This forms the dihydrobenzodioxepine core with a trans double bond within the seven-membered ring. Subsequent hydrogenation (H2/Pd-C) yields the saturated 3,4-dihydro-2H-1,5-benzodioxepin scaffold. While elegant, this route faces significant challenges:
All synthetic routes to 3,4-dihydro-2H-1,5-benzodioxepin-7-ol face significant optimization hurdles impacting yield and ease of purification:
Table 2: Key Optimization Parameters and Their Impact on Benzodioxepin Synthesis
Synthetic Method | Critical Optimization Parameter | Effect of Suboptimal Condition | Optimization Strategy |
---|---|---|---|
Thorpe Cyclization | Reaction Concentration | Polymerization → Low yield of cyclic product | High dilution techniques (slow addition, large volume) |
Base Strength & Temperature | Ester hydrolysis / Dealkylation | Mild base (K2CO3), moderate temperature (~80°C) | |
Friedel-Crafts Acylation | AlCl3 Stoichiometry & Quality | Incomplete reaction or Complex decomposition | Strictly anhydrous AlCl3, 1.1-1.3 equivalents |
Workup Procedure | Hydrolysis of product or Emulsion formation | Slow, controlled addition to ice-cold dilute HCl, extraction | |
RCM | Temperature | Catalyst degradation → Isomerization/Deallylation | Lower temperature (40°C) |
Catalyst Loading & Additives | Low conversion (low loading) or Excess isomerization (high loading) | Moderate loading (15-25 mol%), Phenol/benzoquinone additives | |
Solvent System | Poor catalyst solubility or Substrate aggregation | Mixed solvents (DCM/DMF 4:1, DCE) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: